molecular formula C19H23N3O3 B5886772 N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide

N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B5886772
M. Wt: 341.4 g/mol
InChI Key: NTJMRCJXAABJII-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 3-methylbenzoic acid to form 3-methyl-4-nitrobenzoic acid. This intermediate is then reacted with 4-(diethylamino)-2-methylaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or acetic anhydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and acetic anhydride. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can interact with biological membranes, affecting their permeability and function. Additionally, the nitrobenzamide moiety may participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(diethylamino)phenyl]-N’-phenylurea: Shares the diethylamino group but differs in the presence of a urea moiety instead of a nitrobenzamide group.

    Chloroquine: Contains a diethylamino group and is known for its antimalarial properties, but has a different overall structure and mechanism of action.

    Amodiaquine: Similar to chloroquine, with a diethylamino group and used as an antimalarial agent.

Uniqueness

N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-5-21(6-2)16-8-9-17(13(3)12-16)20-19(23)15-7-10-18(22(24)25)14(4)11-15/h7-12H,5-6H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJMRCJXAABJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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